Leuoprorelin

prostate cancer androgen deprivation therapy testosterone suppression

Leuprorelin EP Impurity C (free base) is the well-characterized (6-L-Leucine)-Leuprolide reference standard essential for ANDA analytical method development and QC. Its documented rapid testosterone suppression relative to triptorelin and distinct flare phenomenon make it the prototypical GnRH agonist for preclinical prostate cancer models. As a model peptide with established poor oral bioavailability, it serves as the industry benchmark for evaluating novel parenteral delivery systems including PLGA/PLA depots, SMEDDS, and long-acting implants.

Molecular Formula C59H84N16O12
Molecular Weight 1209.421
CAS No. 54785-87-4
Cat. No. B591374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuoprorelin
CAS54785-87-4
Synonyms6-L-leucine-9-(N-ethyl-L-prolinamide)-1-9-Luteinizing hormone-releasing factor; _x000B_6-L-leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide-Luteinizing hormone-releasing factor
Molecular FormulaC59H84N16O12
Molecular Weight1209.421
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyGFIJNRVAKGFPGQ-UILVTTEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leuprorelin (CAS 54785-87-4): Synthetic GnRH Agonist for Androgen-Deprivation Therapy and Research Applications


Leuprorelin (INN), also known as leuprolide acetate (USAN), is a synthetic nonapeptide agonist analogue of gonadotropin-releasing hormone (GnRH) [1]. It functions by initially stimulating, then profoundly downregulating pituitary GnRH receptors, leading to suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently gonadal steroid synthesis, a state known as pharmacological castration [2]. As a peptide, leuprorelin is orally inactive and is administered parenterally, primarily via subcutaneous or intramuscular injection of sustained-release depot formulations employing biodegradable polymer microspheres (PLGA or PLA) [1].

Why Leuprorelin Cannot Be Simply Substituted with Other GnRH Agonists: Evidence of Non-Equivalence


While leuprorelin, goserelin, triptorelin, and buserelin are all GnRH agonists used for androgen deprivation therapy (ADT), a systematic review of direct comparative trials concluded that there is insufficient evidence to demonstrate clinical equivalence [1]. Significant differences have been documented in short-term testosterone control, the rate of testosterone suppression, injection site adverse event profiles, and the kinetics of prostate-specific antigen (PSA) decline [2]. Furthermore, comparisons with the GnRH antagonist degarelix reveal major mechanistic differences, particularly the absence of an initial testosterone surge (flare) with the antagonist [3]. These data underscore that formulation, dosing interval, and even molecular identity within the same class yield distinct pharmacodynamic and clinical profiles, precluding routine therapeutic substitution without careful consideration of the specific evidence base.

Leuprorelin Procurement Evidence Guide: Quantified Differentiation from Comparators


Leuprorelin vs. Triptorelin: More Rapid and Complete Testosterone Suppression at 1 Month

In a direct comparative study of 1-month sustained-release formulations in patients with metastatic prostate cancer, leuprorelin achieved significantly more rapid and profound testosterone suppression than triptorelin at the 1-month timepoint [1]. This difference was statistically significant for both the proportion of patients achieving the stringent threshold of <0.30 ng/mL and for mean plasma testosterone levels [1].

prostate cancer androgen deprivation therapy testosterone suppression

Leuprorelin vs. Goserelin: Comparable Castration Efficacy but Divergent PSA Kinetics

Multiple studies have directly compared leuprorelin and goserelin. A quasi-experimental study of 178 patients with advanced prostate cancer found no statistically significant difference in achieving castrate testosterone levels (≤50 ng/dL) at six months: leuprolide 98.9% vs. goserelin 88.7% [1]. A separate retrospective analysis of 80 patients similarly found no significant difference in PSA reduction between the two agents (p=0.167) [2]. However, a real-world study of 2494 patients indicated a numerically higher 2-year progression-free rate for leuprorelin (94.2%) compared to goserelin (94.0%) [3]. While the primary efficacy endpoint of testosterone suppression is comparable, subtle differences in long-term outcomes and PSA dynamics may exist.

prostate cancer PSA goserelin comparative efficacy

Leuprorelin vs. Degarelix (GnRH Antagonist): Rapid Testosterone Suppression but Higher Flare Risk

A pivotal phase III randomized controlled trial compared degarelix (a GnRH antagonist) with leuprorelin 7.5 mg. Degarelix achieved non-inferiority for the primary endpoint of maintaining testosterone suppression (≤0.5 ng/mL) over 12 months: 97.2-98.3% for degarelix vs. 96.4% for leuprorelin [1]. Critically, the kinetics of PSA suppression differed dramatically: at day 14, PSA had declined by a median of 64% with degarelix versus only 18% with leuprorelin [2]. This difference is attributed to the testosterone surge (flare) inherent to GnRH agonists like leuprorelin, which occurred in 80% of leuprorelin-treated patients versus 0% with degarelix [3].

prostate cancer GnRH antagonist testosterone flare degarelix

Leuprorelin Depot Formulation: Sustained Pharmacokinetic Profile Enabling Extended Dosing Intervals

Leuprorelin's clinical utility is enabled by its formulation in biodegradable PLGA or PLA microspheres, which provide sustained zero-order release kinetics. Following a single 3.75, 7.5, or 15 mg depot injection, the formulation maintains therapeutic plasma concentrations between 0.4 and 1.4 µg/L for a full 28-day period [1]. This is in contrast to a non-depot subcutaneous injection of 1 mg, which yields a much shorter exposure. The 3-month depot formulation (11.25 mg) provides continuous drug concentrations of 0.43 to 0.19 µg/L from day 7 until the next scheduled injection [2]. The elimination half-life of leuprorelin itself is 3.6 hours , underscoring that the prolonged action is entirely formulation-dependent.

pharmacokinetics sustained release PLGA microspheres depot formulation

Leuprorelin Procurement: Optimal Research and Industrial Application Scenarios


Androgen-Deprivation Therapy (ADT) for Prostate Cancer Research

Leuprorelin is a cornerstone agent for preclinical and clinical research in hormone-sensitive prostate cancer models. Its well-characterized pharmacokinetic profile, with sustained-release depots enabling dosing intervals of 1, 3, or 4 months, provides predictable and stable castrate testosterone levels, essential for evaluating novel combination therapies or studying mechanisms of castration resistance [1]. The evidence of rapid testosterone suppression relative to triptorelin [2] makes it a preferred choice for studies requiring a swift induction of hypogonadism.

Comparative Studies of GnRH Agonist vs. Antagonist Mechanisms

Leuprorelin serves as the prototypical GnRH agonist in studies designed to contrast the mechanisms of action with GnRH antagonists like degarelix. The well-documented testosterone surge (flare) phenomenon associated with leuprorelin, which is absent with antagonists, provides a clear experimental model for investigating the clinical consequences of initial hormonal stimulation and the utility of flare prophylaxis [3].

Research on Advanced Drug Delivery Systems for Peptide Therapeutics

As a model peptide with poor oral bioavailability, leuprorelin is extensively used in the development and evaluation of novel drug delivery systems, including self-microemulsifying drug delivery systems (SMEDDS), lipid-based depots, and long-acting implants [4]. Its established analytical methods and extensive pharmacokinetic database make it an ideal benchmark for comparing new formulation technologies aimed at improving peptide drug delivery.

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